molecular formula C14H15F6N3O4 B12467746 2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide

2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide

Cat. No.: B12467746
M. Wt: 403.28 g/mol
InChI Key: KRMLLXJBHRLWGI-UHFFFAOYSA-N
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Description

N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a hexafluoroisopropyl group and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoroacetone with a suitable amine to form the hexafluoroisopropyl group.

    Coupling with 3,4-Dimethoxybenzamide: The hexafluoroisopropyl group is then coupled with 3,4-dimethoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoroisopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or carbamates.

Scientific Research Applications

N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoroisopropyl group enhances the compound’s binding affinity and specificity, while the dimethoxybenzamide moiety contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(1,1,1,3,3,3-Hexafluoro-2-propan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide
  • N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-4-methoxybenzamide
  • N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dihydroxybenzamide

Uniqueness

N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide stands out due to its unique combination of a hexafluoroisopropyl group and a dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15F6N3O4

Molecular Weight

403.28 g/mol

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

InChI

InChI=1S/C14H15F6N3O4/c1-12(13(15,16)17,14(18,19)20)21-11(25)23-22-10(24)7-4-5-8(26-2)9(6-7)27-3/h4-6H,1-3H3,(H,22,24)(H2,21,23,25)

InChI Key

KRMLLXJBHRLWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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